2-Butyl-4-chloro-6-cyclopropylpyrimidine

Description

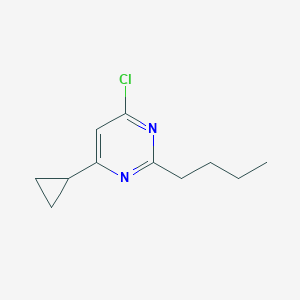

2-Butyl-4-chloro-6-cyclopropylpyrimidine is a substituted pyrimidine derivative with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.71 g/mol . Its International Chemical Identifier (CAS) is 1528234-02-7, and it is commonly available at a purity of 95% or higher. Structurally, it features:

- A butyl group at the 2-position of the pyrimidine ring.

- A chlorine atom at the 4-position.

- A cyclopropyl group at the 6-position.

Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. Substitutions at specific positions significantly influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-butyl-4-chloro-6-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-2-3-4-11-13-9(8-5-6-8)7-10(12)14-11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFFGLDNAKKHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)Cl)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

| Compound Name | Substituent Positions | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Butyl-4-chloro-6-cyclopropylpyrimidine | 2-butyl, 4-Cl, 6-cyclopropyl | 1528234-02-7 | 210.71 |

| 4-(tert-Butyl)-6-chloro-2-cyclopropylpyrimidine | 4-tert-butyl, 6-Cl, 2-cyclopropyl | 1133122-95-8 | 210.71 |

Key Differences :

Substituent Positions : The butyl and cyclopropyl groups swap positions between the 2- and 4-sites.

Steric Effects : The tert-butyl group in the second compound introduces greater steric hindrance than the linear butyl group in the target compound. This may reduce reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Electronic Effects : Chlorine at the 4-position (electron-withdrawing) in the target compound versus the 6-position in the analogue could alter ring electron density, affecting interactions with biological targets or catalysts.

Silicon-Containing Analogues

A third compound, 2-Chloro-4-[trimethylsilylethynyl]pyrimidine (CAS 37972-23-9), shares a similar molecular weight (210.74 g/mol ) but differs in substituent chemistry:

Table 2: Comparison with Silicon-Containing Analogues

| Compound Name | Substituent Structure | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | Alkyl, Cl, cyclopropyl | C₁₁H₁₅ClN₂ | 1528234-02-7 |

| 2-Chloro-4-[trimethylsilylethynyl]pyrimidine | Trimethylsilylethynyl, Cl | C₉H₁₁ClN₂Si | 37972-23-9 |

Key Differences :

Substituent Type: The silicon-containing trimethylsilylethynyl group replaces the butyl and cyclopropyl groups. This introduces a bulky, electron-rich alkyne moiety, which may enhance stability in cross-coupling reactions (e.g., Sonogashira couplings) or alter lipophilicity .

Research Implications

While explicit experimental data are unavailable in the referenced sources, structural analysis suggests:

- Reactivity : The target compound’s chlorine at the 4-position may favor electrophilic aromatic substitution, whereas tert-butyl or silyl groups could direct reactions to other ring positions.

- Biological Activity : Cyclopropane’s ring strain might confer unique binding properties in enzyme inhibition compared to unstrained substituents.

- Synthetic Utility : Silicon-containing analogues are often used in click chemistry or as protecting groups, contrasting with the alkyl/cyclopropyl motifs’ roles in hydrophobic interactions .

Preparation Methods

Core Synthetic Strategy

The general synthetic approach to preparing 2-Butyl-4-chloro-6-cyclopropylpyrimidine involves:

- Construction of the pyrimidine ring with appropriate functional groups.

- Introduction of the 4-chloro and 6-cyclopropyl substituents.

- Alkylation at the 2-position to install the butyl group.

A key intermediate in this synthesis is 4-chloro-6-cyclopropylpyrimidine-5-amine , which can be further functionalized to introduce the butyl substituent at the 2-position.

Preparation of 4-Chloro-6-cyclopropylpyrimidine-5-amine

A patented method (CN112500354A) provides a detailed procedure for synthesizing 4-chloro-6-cyclopropylpyrimidine-5-amine, which is a crucial precursor:

-

- Conducted under a nitrogen atmosphere to prevent oxidation.

- Solvent system: a mixture of dioxane and water in a 3:2 volume ratio.

- Catalyst: tetratriphenylphosphine palladium combined with a palladium quaternary catalyst.

- Temperature: 50-70 °C.

- Reaction time: 18-20 hours.

-

- Mix starting materials under nitrogen atmosphere.

- Add the catalyst and continue nitrogen bubbling to deoxygenate the system.

- Stir and heat the reaction mixture while monitoring progress by thin-layer chromatography (TLC).

- After completion, cool to room temperature.

- Filter under reduced pressure and concentrate to remove solvents.

- Add water and extract the product multiple times with ethyl acetate.

- Combine organic layers, dry over anhydrous sodium sulfate, concentrate to yield crude product.

- Purify the crude product by silica gel column chromatography to obtain pure 4-chloro-6-cyclopropylpyrimidine-5-amine.

This method provides a reliable route to the key intermediate with good purity and yield, suitable for further functionalization.

Summary Table of Preparation Parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-butyl-4-chloro-6-cyclopropylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Key parameters include:

- Catalyst selection : Use Pd-based catalysts for cross-coupling reactions involving cyclopropyl groups .

- Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 for cyclopropane precursors) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT simulations) to verify substituent positions .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Solubility variability : Test compounds in standardized buffers (e.g., PBS with 0.1% DMSO) and document solvent effects .

- Assay interference : Use orthogonal assays (e.g., fluorescence quenching controls) to validate target engagement .

- Structural analogs : Compare activity of 4-chloro vs. 4-fluoro analogs to isolate electronic effects .

Q. How can computational modeling guide the design of this compound analogs with enhanced stability?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate degradation pathways under physiological conditions (pH 7.4, 37°C) to identify labile bonds .

- QSAR models : Correlate substituent hydrophobicity (logP) with metabolic half-life using datasets from related pyrimidines .

- Docking studies : Predict binding affinity to cytochrome P450 enzymes to mitigate rapid hepatic clearance .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates .

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Experimental Design Considerations

Q. How should researchers design dose-response studies for this compound in enzyme inhibition assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.